molecular formula C7H4BrClN4 B2835408 1-(2-bromo-4-chlorophenyl)-1h-tetrazole CAS No. 1501463-24-6

1-(2-bromo-4-chlorophenyl)-1h-tetrazole

Cat. No.: B2835408
CAS No.: 1501463-24-6
M. Wt: 259.49
InChI Key: YXTXPITXKHTMDU-UHFFFAOYSA-N
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Description

1-(2-bromo-4-chlorophenyl)-1h-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-4-chlorophenyl)-1h-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-4-chlorophenylhydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4-chlorophenyl)-1h-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The tetrazole ring can be involved in redox reactions, although these are less common compared to substitution reactions.

    Cycloaddition Reactions: Tetrazoles can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles such as amines or thiols. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

    Cycloaddition: Reactions may involve dienophiles or other suitable partners under thermal or catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted tetrazoles, while cycloaddition reactions can produce complex heterocyclic structures.

Scientific Research Applications

1-(2-bromo-4-chlorophenyl)-1h-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-chlorophenyl)-1h-tetrazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity for certain targets, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole
  • 1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole
  • (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol

Uniqueness

1-(2-bromo-4-chlorophenyl)-1h-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties compared to triazoles or other heterocycles

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN4/c8-6-3-5(9)1-2-7(6)13-4-10-11-12-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTXPITXKHTMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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